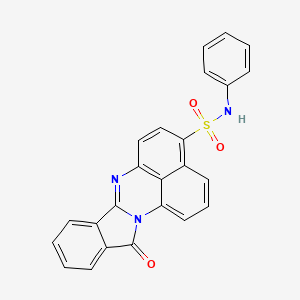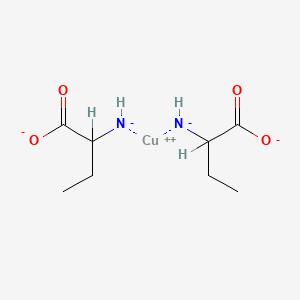
Copper, bis(alpha-aminobutyrato)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(alpha-aminobutyrato)copper is a coordination compound where copper is complexed with alpha-aminobutyric acid ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(alpha-aminobutyrato)copper can be synthesized through the reaction of copper(II) salts with alpha-aminobutyric acid in an aqueous or non-aqueous medium. The reaction typically involves the formation of a chelate complex where the alpha-aminobutyric acid acts as a bidentate ligand, coordinating to the copper ion through its amino and carboxylate groups .
Industrial Production Methods
Industrial production of bis(alpha-aminobutyrato)copper may involve large-scale synthesis using copper(II) acetate and alpha-aminobutyric acid in a controlled environment to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(alpha-aminobutyrato)copper undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, often involving the copper ion returning to a lower oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can produce a variety of new coordination compounds with different ligands .
Applications De Recherche Scientifique
Bis(alpha-aminobutyrato)copper has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and the behavior of copper complexes.
Biology: Investigated for its potential role in biological systems, particularly in copper metabolism and enzyme function.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in catalysis and material science for the development of new materials and catalytic processes
Mécanisme D'action
The mechanism of action of bis(alpha-aminobutyrato)copper involves its ability to coordinate with various biological molecules and participate in redox reactions. The copper center can interact with molecular targets such as enzymes, influencing their activity and function. The pathways involved often include electron transfer processes and coordination with amino acids and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(glycinato)copper: Similar in structure but uses glycine as the ligand.
Bis(delta-aminovalerato)copper: Uses delta-aminovaleric acid as the ligand.
Tetrakis(epsilon-carboxyamylamine)copper: A more complex structure with multiple ligands
Uniqueness
Bis(alpha-aminobutyrato)copper is unique due to the specific properties imparted by the alpha-aminobutyric acid ligands. These properties include specific coordination geometry and reactivity, which can differ significantly from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
14263-05-9 |
|---|---|
Formule moléculaire |
C8H14CuN2O4-2 |
Poids moléculaire |
265.75 g/mol |
Nom IUPAC |
copper;2-azanidylbutanoate |
InChI |
InChI=1S/2C4H8NO2.Cu/c2*1-2-3(5)4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q2*-1;+2/p-2 |
Clé InChI |
DYFVTJORRZGYJR-UHFFFAOYSA-L |
SMILES canonique |
CCC(C(=O)[O-])[NH-].CCC(C(=O)[O-])[NH-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


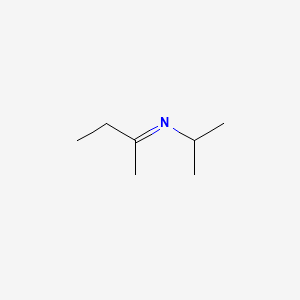
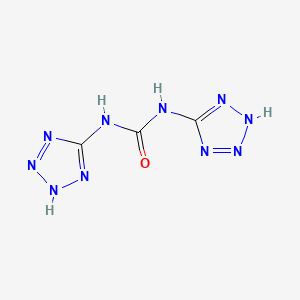
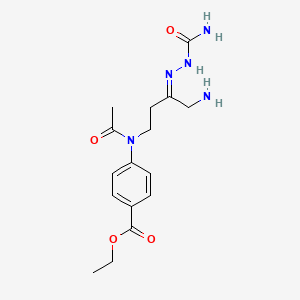
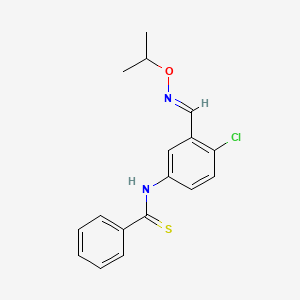
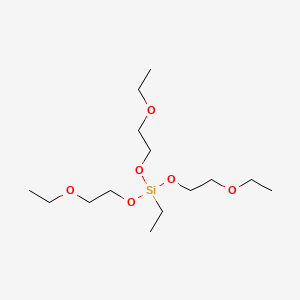

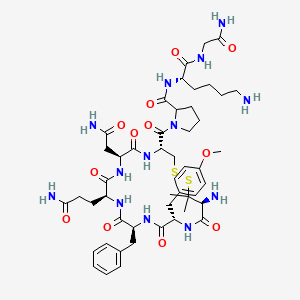

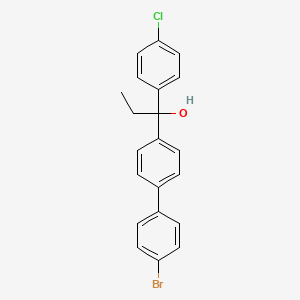
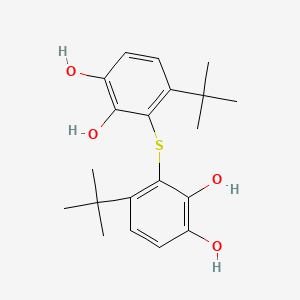
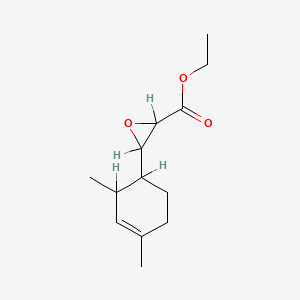
![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
